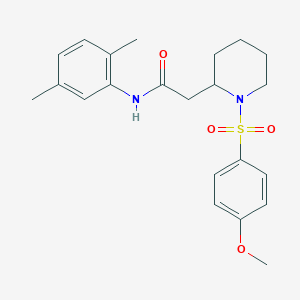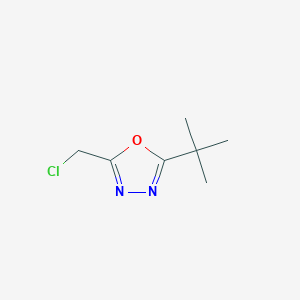![molecular formula C16H13NO5S2 B2442105 2-(10-メチル-2,6-ジオキソ-2,3,5,5a,6,11b-ヘキサヒドロクロメノ[4',3':4,5]チオピラノ[2,3-d]チアゾール-5a-イル)酢酸 CAS No. 727676-37-1](/img/structure/B2442105.png)
2-(10-メチル-2,6-ジオキソ-2,3,5,5a,6,11b-ヘキサヒドロクロメノ[4',3':4,5]チオピラノ[2,3-d]チアゾール-5a-イル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(10-Methyl-2,6-dioxo-2,3,5,5a,6,11b-hexahydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-5a-yl)acetic acid is a complex organic compound with a unique structure that combines multiple heterocyclic rings
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with multiple heterocyclic rings.
Biology: Its unique structure may allow it to interact with biological macromolecules in specific ways, making it a candidate for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against certain diseases or conditions.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Methyl-2,6-dioxo-2,3,5,5a,6,11b-hexahydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-5a-yl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the chromeno and thiopyrano rings, followed by the introduction of the thiazole ring. The final step involves the acylation of the intermediate compound to introduce the acetic acid moiety. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate ring closure and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the process would be a key consideration, along with the purification and isolation of the final product.
化学反応の分析
Types of Reactions
2-(10-Methyl-2,6-dioxo-2,3,5,5a,6,11b-hexahydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-5a-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.
作用機序
The mechanism by which 2-(10-Methyl-2,6-dioxo-2,3,5,5a,6,11b-hexahydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-5a-yl)acetic acid exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple rings and functional groups may allow it to bind to these targets in a specific manner, potentially inhibiting or activating certain pathways.
類似化合物との比較
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound also contains multiple heterocyclic rings and has been studied for its potential biological activity.
Indole-3-acetic acid: A simpler compound with a single indole ring, known for its role as a plant hormone.
Uniqueness
What sets 2-(10-Methyl-2,6-dioxo-2,3,5,5a,6,11b-hexahydrochromeno[4’,3’:4,5]thiopyrano[2,3-d]thiazol-5a-yl)acetic acid apart is its complex structure, which combines multiple heterocyclic rings in a unique arrangement. This complexity may confer unique properties, such as specific binding affinities or reactivity patterns, that are not observed in simpler compounds.
特性
IUPAC Name |
2-(4-methyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-10-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S2/c1-7-2-3-9-8(4-7)11-12-13(17-15(21)24-12)23-6-16(11,5-10(18)19)14(20)22-9/h2-4,11H,5-6H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEASXJZLIXELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3(C2C4=C(NC(=O)S4)SC3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol](/img/structure/B2442023.png)
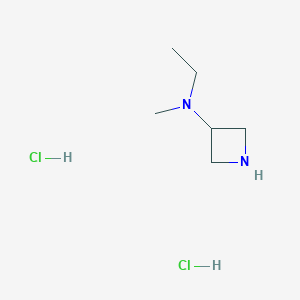
![1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2442031.png)
![2-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2442033.png)
![METHYL (2S)-2-({[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]CARBONYL}AMINO)-3-METHYLBUTANOATE](/img/structure/B2442034.png)
![3-methoxy-2-methyl-6-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)-2H-indazole](/img/structure/B2442036.png)

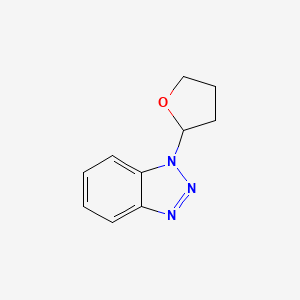
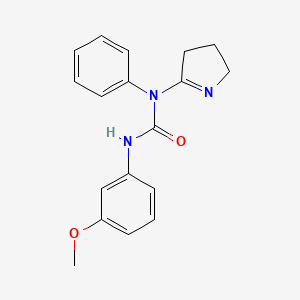
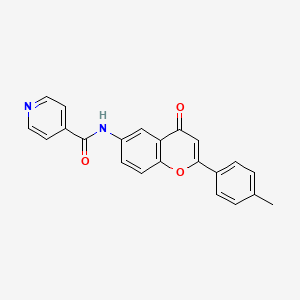
![(2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2442041.png)
![1-allyl-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2442042.png)
